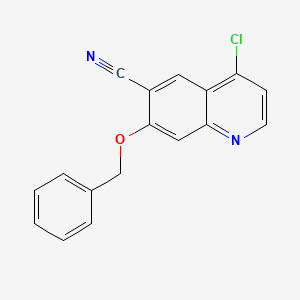

7-Benzyloxy-4-chloro-6-cyanoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11ClN2O |

|---|---|

Molecular Weight |

294.7 g/mol |

IUPAC Name |

4-chloro-7-phenylmethoxyquinoline-6-carbonitrile |

InChI |

InChI=1S/C17H11ClN2O/c18-15-6-7-20-16-9-17(13(10-19)8-14(15)16)21-11-12-4-2-1-3-5-12/h1-9H,11H2 |

InChI Key |

DATLAWNDFHOTLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations

Reactivity of the 4-Chloro Substituent in Quinoline (B57606) Systems

The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to nucleophilic displacement and is a versatile site for the introduction of new functionalities through cross-coupling reactions. This reactivity is a cornerstone of quinoline chemistry, enabling the synthesis of a wide array of derivatives.

The 4-chloro position of the quinoline nucleus is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov This enhanced reactivity is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A wide range of nucleophiles can displace the chloride, including amines, thiols, and alkoxides.

The reaction of 4-chloroquinolines with amines is a well-established method for the synthesis of 4-aminoquinolines. nih.gov These reactions can be carried out under various conditions, including conventional heating, microwave irradiation, and ultrasound, often in the presence of an acid or base catalyst. nih.govresearchgate.net For instance, the reaction of 4-chloroquinolines with amines can be catalyzed by acids, which protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack. researchgate.net Conversely, in the presence of a strong base, deprotonation of the nucleophile can enhance its reactivity. researchgate.net The choice of solvent can also play a crucial role in the reaction outcome. researchgate.net

The general mechanism for the SNAr reaction involves the attack of the nucleophile at the C-4 position, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinolines

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amines | Conventional heating, microwave, or ultrasound | 4-Aminoquinolines | nih.gov |

| 1,2,4-Triazole | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

| Thiols | Fusion with thiourea (B124793) or reaction with alkanethiols | 4-Sulfanylquinolines or 4-Alkylthioquinolines | mdpi.com |

| Hydrazine | Heating | 4-Hydrazinoquinolines | mdpi.com |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the 4-position of 4-chloroquinolines. wikipedia.org These reactions offer a high degree of functional group tolerance and allow for the introduction of a wide variety of substituents. researchgate.netresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the arylation of 4-chloroquinolines. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net The catalytic cycle involves the oxidative addition of the 4-chloroquinoline (B167314) to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. researchgate.net The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, which can sometimes allow for selective coupling at other positions if a more reactive halogen is present. nih.gov

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), have also been successfully applied to 4-chloroquinolines, further expanding the synthetic possibilities. nih.govnih.gov

Table 2: Examples of Cross-Coupling Reactions on 4-Chloroquinolines

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Arylquinolines | researchgate.netresearchgate.net |

| Sonogashira | Terminal acetylenes | Pd-CuI, triethylamine | 4-Alkynylquinolines | researchgate.net |

Transformations Involving the 6-Cyano Group

The cyano group at the 6-position is a versatile functional group that can undergo a variety of transformations, providing access to carboxylic acids, amines, and other functionalities.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric or sulfuric acid, which proceeds through an amide intermediate. chemguide.co.uklibretexts.org Alkaline hydrolysis, on the other hand, is carried out by heating the nitrile with a base like sodium hydroxide, which initially forms the salt of the carboxylic acid. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

The reduction of the cyano group can lead to the formation of primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org

Beyond hydrolysis and reduction, the cyano group can participate in other selective transformations. For instance, nitriles can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine salt. libretexts.org The electron-withdrawing nature of the cyano group can also be exploited in various organic reactions. nih.gov While not as common, the cyano group can be removed through reductive decyanation, which can be useful when the cyano group is employed as a temporary activating group. nih.gov In some instances, the cyano group has been observed to be eliminated under certain reaction conditions. nih.gov

Stability and Derivatization of the 7-Benzyloxy Moiety

The benzyloxy group at the 7-position is generally a stable ether linkage. However, it can be cleaved under specific conditions to reveal the corresponding phenol (B47542). The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The benzyl group is cleaved, yielding the free phenol and toluene (B28343) as a byproduct. This method is generally mild and compatible with a wide range of other functional groups.

Alternative methods for benzyl ether cleavage include treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), although these conditions are harsher and may not be suitable for substrates with acid-sensitive functionalities.

The phenolic hydroxyl group, once unmasked, can serve as a handle for further derivatization. For example, it can be alkylated to form other ethers, acylated to form esters, or used in various coupling reactions.

Selective Deprotection Strategies for Benzyloxy Ethers

One of the most common and effective methods for cleaving benzyl ethers is catalytic transfer hydrogenation . This method offers a milder and often more selective alternative to traditional hydrogenation using hydrogen gas. It employs a hydrogen donor in conjunction with a metal catalyst, typically palladium-based. For instance, Pd(0) encapsulated catalysts have demonstrated high efficiency in the debenzylation of aryl benzyl ethers. sigmaaldrich.com The choice of hydrogen donor is crucial; cyclohexene (B86901) in the presence of acetic acid is often effective, whereas formic acid may be less so for this specific transformation. sigmaaldrich.com This technique is particularly advantageous as it can be selective, leaving other reducible groups, such as the quinoline ring itself or the cyano group, intact under carefully controlled conditions.

Another powerful approach involves the use of Lewis acids. A complex of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) has been reported as a mild and selective reagent for cleaving benzyl ethers. organic-chemistry.org This method is notable for its tolerance of a wide array of functional groups, including silyl (B83357) ethers, esters, and lactones, which might be present in more complex derivatives of the parent molecule. organic-chemistry.org The reaction proceeds efficiently in solvents like dichloromethane, offering a valuable alternative when hydrogenation is not feasible due to catalyst poisoning or over-reduction. organic-chemistry.org

Reductive deprotection using dissolving metals or radical anions presents another strategic option. Reagents like lithium 4,4′-di-tert-butylbiphenyl (LiDBB) can chemoselectively cleave benzyl ethers. researchgate.netsemanticscholar.org This method's selectivity can be tuned by temperature and stoichiometry, allowing for the deprotection of benzyl ethers even in the presence of other, more labile protecting groups like p-methoxybenzyl (PMB) ethers under certain conditions. researchgate.netcolab.ws

Oxidative cleavage provides a mechanistically distinct route to debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove benzyl ethers, particularly from electron-rich aromatic systems. organic-chemistry.org This method, however, must be used with caution given the presence of the electron-rich quinoline core, which could be susceptible to oxidation.

The table below summarizes various deprotection strategies applicable to benzyloxy ethers.

| Reagent/System | Conditions | Selectivity & Remarks |

| Pd/C, H₂ | Hydrogen gas, various solvents | Standard hydrogenation; may reduce the quinoline ring or cyano group. |

| Pd(0) EnCat™, Cyclohexene/AcOH | Transfer hydrogenation | High chemoselectivity for O-aryl benzyl ethers; avoids pyrophoric catalysts. sigmaaldrich.com |

| BCl₃·SMe₂ | Dichloromethane or ether | Mild Lewis acid cleavage; tolerates a broad range of functional groups. organic-chemistry.org |

| LiDBB | THF, low temperature | Reductive cleavage; can be selective in the presence of other protecting groups. researchgate.net |

| DDQ | Acetonitrile, sometimes with photoirradiation | Oxidative cleavage; selectivity depends on the substrate's electronic properties. organic-chemistry.org |

Functionalization of the Benzylic Position in Quinoline Derivatives

The benzylic position—the CH₂ group linking the phenyl ring to the ether oxygen—is inherently reactive due to the stability of potential radical or cationic intermediates. chemistrysteps.comlibretexts.org This reactivity can be harnessed for further molecular elaboration.

Oxidation of the benzylic methylene (B1212753) group is a primary transformation. Utilizing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can lead to the formation of a ketone. chemistrysteps.com In the context of benzyl(iso)quinolines, base metal catalysts (copper or iron) with molecular oxygen have been successfully used to oxidize the benzylic methylene to the corresponding ketone. beilstein-journals.org Milder and more selective methods, such as using DDQ in aqueous media, can also achieve this transformation to yield aryl ketones. acs.org This reaction converts the benzyloxy group into a benzoyl group, fundamentally altering the electronic and steric properties of the substituent at the 7-position.

Halogenation at the benzylic position can be achieved under free-radical conditions. Reagents like N-Bromosuccinimide (NBS), often with a radical initiator, can selectively introduce a bromine atom at the benzylic carbon. chemistrysteps.com This benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups.

C(sp³)–H bond functionalization represents a more modern approach. While direct functionalization of the benzyloxy CH₂ group in this specific molecule is not widely reported, related transformations in quinoline derivatives suggest its feasibility. For example, catalyst-free C(sp³)–H bond activation of methyl groups on aza-arenes has been demonstrated, allowing for the formation of new carbon-carbon bonds. tandfonline.com Similar strategies, potentially involving transition metal catalysis, could be envisioned to introduce alkyl or aryl groups at the benzylic position of the 7-benzyloxy substituent.

The following table outlines potential functionalization reactions at the benzylic position.

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Oxidation | Cu or Fe catalyst, O₂ | Ketone (Benzoyl group) beilstein-journals.org |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, heat | Ketone (Benzoyl group) chemistrysteps.com |

| Oxidation | DDQ, aqueous media | Ketone (Benzoyl group) acs.org |

| Radical Halogenation | N-Bromosuccinimide (NBS), initiator | Benzylic Bromide chemistrysteps.com |

| C-H Functionalization | Transition metal catalyst, coupling partner | C-C or C-heteroatom bond formation tandfonline.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Quinoline (B57606) Derivatives

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules. Methods like Density Functional Theory (DFT) are widely employed to study quinoline and its analogues, offering a balance between computational cost and accuracy. cnr.itnih.gov These calculations allow researchers to predict molecular properties from first principles, guiding the development of new compounds with desired characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecular systems. nih.gov For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to optimize molecular geometries and compute electronic properties. cnr.itnih.govbohrium.com These studies provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and kinetic stability of molecules. niscpr.res.innih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For quinoline derivatives, FMO analysis helps predict their reactivity and is used to study potential charge transfer interactions within the molecule. researchgate.netarabjchem.org The distribution of the electron clouds in the HOMO and LUMO also reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in some quinoline derivatives, the HOMO is localized on the quinoline and phenyl groups, while the LUMO might be concentrated on the quinoline ring, indicating its role in accepting electrons. researchgate.netnih.gov

Below is a table showing representative HOMO-LUMO energy data for illustrative quinoline derivatives, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 |

This data is illustrative of quinoline derivatives and is derived from published research to demonstrate the application of FMO analysis. arabjchem.org

Molecular Modeling and Docking Studies for Quinoline Frameworks

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For quinoline frameworks, these methods are instrumental in drug discovery, allowing for the prediction of binding affinities and interactions with biological targets.

Before more complex simulations like molecular docking can be performed, the most stable three-dimensional structure of a molecule must be determined. This is achieved through geometrical optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. nih.gov For quinoline derivatives, this optimization is typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), in the gas phase. cnr.itbohrium.com

This computational step provides the equilibrium geometry of the molecule, which corresponds to its most stable state. nih.gov The resulting optimized structure yields important information on bond lengths, bond angles, and dihedral angles. arabjchem.org For example, calculations on quinoline derivatives have shown that C-N bond lengths within the quinoline ring are intermediate between single and double bonds, suggesting extended π-electron delocalization, which is crucial for the molecule's properties. arabjchem.org This foundational analysis is a prerequisite for understanding the molecule's shape and how it might interact with other molecules.

In silico techniques are a cornerstone of modern drug design, enabling the rapid screening and optimization of potential drug candidates based on the quinoline scaffold. mdpi.comnih.gov These computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, help predict how a molecule will interact with a biological target, thereby guiding the design of more potent and selective compounds. mdpi.commdpi.com

Molecular docking is a key in silico method that predicts the preferred orientation of a ligand (such as a quinoline derivative) when bound to a receptor, typically a protein. rsc.orgresearchgate.net This technique allows researchers to visualize binding modes and analyze interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.comnih.gov For example, docking studies have shown that the quinoline ring itself often plays a significant role in facilitating π-stacking interactions with protein residues. mdpi.com The results of docking studies are often expressed as a binding affinity or docking score (in kcal/mol), with lower scores indicating a more favorable interaction. mdpi.comrsc.org

Another powerful approach is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). mdpi.com These models correlate the 3D structural and electrostatic properties of a series of compounds with their biological activity. mdpi.com By analyzing the resulting contour maps, chemists can identify which structural features are beneficial or detrimental to activity, providing a roadmap for designing new derivatives with enhanced properties. mdpi.commdpi.com These computational strategies significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com

The table below provides examples of docking scores for quinoline derivatives against various protein targets, illustrating the application of this in silico technique.

| Quinoline Derivative Type | Protein Target | Docking Score (kcal/mol) |

| 7-ethyl-10-hydroxycamptothecin derivative | Topoisomerase I | -9.0 to -10.3 |

| 7-ethyl-10-hydroxycamptothecin derivative | Bromodomain-containing protein 4 (BRD4) | -6.6 to -8.0 |

| 7-ethyl-10-hydroxycamptothecin derivative | ATP-binding cassette sub-family G member 2 (ABCG2) | -8.0 to -10.0 |

| Pyrimidine-quinoline derivative | HIV Reverse Transcriptase | -10.67 |

This data is compiled from studies on various quinoline derivatives to showcase typical results from molecular docking simulations. mdpi.comnih.gov

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Advanced Heterocyclic Compounds

7-Benzyloxy-4-chloro-6-cyanoquinoline serves as a direct precursor in the synthesis of more elaborate heterocyclic structures, primarily through nucleophilic aromatic substitution reactions. The chlorine atom at the C-4 position of the quinoline (B57606) ring is readily displaced by a variety of nucleophiles, enabling the attachment of other complex moieties.

This reactivity is extensively documented in patent literature, where the compound is used to create novel nitrogenous aromatic compounds intended for therapeutic applications. For instance, it is reacted with substituted phenols and anilines to forge new carbon-nitrogen or carbon-oxygen bonds at the 4-position. Specific examples include its reaction with:

3-Fluoro-4-nitrophenol : This reaction yields a 4-(3-fluoro-4-nitrophenoxy)-6-cyano-7-benzyloxyquinoline, demonstrating the use of phenoxide nucleophiles. google.comgoogleapis.com

4-Nitrophenol : In this synthesis, the intermediate is heated with 4-nitrophenol and lutidine to produce the corresponding 4-phenoxy-quinoline derivative. google.com

4-Chloro-2-fluoroaniline : The reaction with this aniline (B41778) derivative in the presence of isopropanol and ethereal hydrogen chloride results in the formation of a 4-anilinoquinoline structure, a common core in many targeted therapies. google.com

These transformations highlight the role of this compound as a versatile platform for building diverse and complex heterocyclic molecules.

Scaffold for Tyrosine Kinase Inhibitor Design and Development (Molecular Scaffolding)

The quinoline ring system is a well-established scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. This compound provides a specific and highly valuable framework for developing inhibitors of protein tyrosine kinases, which are crucial targets in oncology.

Compounds derived from this intermediate have been specifically developed as inhibitors of growth factors such as Vascular Endothelial Growth Factor (VEGF). google.com The inhibition of VEGF signaling pathways is a clinically validated strategy for preventing angiogenesis (the formation of new blood vessels), a process critical for tumor growth. google.com

The structural features of this compound contribute to its function as a molecular scaffold in the following ways:

| Feature | Role in Scaffolding |

| Quinoline Core | A rigid, bicyclic aromatic system that mimics the adenine region of ATP, allowing it to bind in the ATP-binding pocket of kinases. |

| 4-Chloro Group | Acts as a synthetic handle for introducing various side chains that can interact with specific amino acid residues in the kinase active site, thereby determining potency and selectivity. |

| 6-Cyano Group | Functions as a hydrogen bond acceptor and influences the electronic properties of the ring system, which can enhance binding affinity. |

| 7-Benzyloxy Group | Occupies a key region of the scaffold, providing bulk and potential for specific interactions within the binding pocket. The benzyl (B1604629) group can be removed in a later step if a free hydroxyl group is desired. |

This molecular architecture allows for the systematic modification and optimization of inhibitor properties, making it an ideal starting point for drug discovery programs targeting tyrosine kinases.

Enabling Synthesis of Poly-substituted Quinoline Derivatives through Convergent Routes

The use of this compound is a prime example of a convergent synthetic strategy. In convergent synthesis, complex molecules are assembled from smaller, pre-functionalized fragments, rather than being built in a linear, step-by-step fashion. This approach is highly efficient and allows for the rapid generation of a library of related compounds (analogs) for structure-activity relationship (SAR) studies.

The synthesis pathway involves:

Preparation of the core intermediate, this compound. google.com

Synthesis of a diverse set of nucleophilic fragments (e.g., various substituted anilines and phenols).

Coupling the core intermediate with each fragment in a final, key bond-forming step. google.comgoogle.comgoogle.com

This method allows chemists to quickly explore how different substituents at the 4-position affect the biological activity of the final compound. By preparing the complex quinoline core first, the subsequent coupling reactions can be standardized, streamlining the production of numerous derivatives for testing and optimization. This strategy is significantly more efficient than attempting to synthesize each final poly-substituted quinoline from simpler starting materials.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Quinoline (B57606) Core Activity in Molecular Studies

The quinoline scaffold is a privileged structure in medicinal chemistry, and its activity can be finely tuned by the addition of various functional groups. nih.govnih.gov

The presence of a halogen (chloro group at position 4) and a cyano group (at position 6) significantly influences the electronic and binding properties of the quinoline ring.

Halogen Group (Chloro): The chlorine atom is an electron-withdrawing group that can modulate the electron density of the quinoline ring system. This alteration affects the molecule's ability to participate in various intermolecular interactions. Halogen bonds, a type of non-covalent interaction, can be formed with electron-donating atoms in biological macromolecules, potentially contributing to the binding affinity and selectivity of the compound for its target. nih.gov Studies on halogenated quinolines suggest that these groups can enhance interactions with molecular targets through forces like hydrogen bonding and van der Waals forces. nih.gov The introduction of chlorine atoms can also impact the molecule's reactivity and metabolic stability. arabjchem.org

Cyano Group: The cyano (C≡N) group is a potent electron-withdrawing substituent. Its presence can create a positive region of electrostatic potential, making the molecule a Lewis acid capable of forming strong noncovalent bonds with nucleophiles, such as the nitrogen in ammonia (B1221849) (NH3). nih.govmdpi.com When multiple electron-withdrawing groups like cyano are present, they can collectively create an intense positive region that enhances binding to a target site. nih.govmdpi.com The strength of intermolecular interactions, such as hydrogen or halogen bonds, has been shown to increase significantly with the number of cyano groups on a molecule. mdpi.com This group can act as an acceptor for hydrogen bonds and participate in tetrel bonding, which involves the carbon atom of the cyano group. mdpi.com

The benzyloxy group at position 7 is a bulky, lipophilic substituent that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modulation of Physicochemical Properties: The benzyloxy group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and ability to interact with hydrophobic pockets in target proteins. ontosight.ai

Biological Activity: The benzyloxy substitution has been explored in various quinoline derivatives for a range of biological activities. ontosight.ainih.gov In some contexts, this group has been identified as a crucial component of the pharmacophore responsible for agonist activity at certain receptors. lookchem.com

Rational Design Strategies for Quinoline-Based Scaffolds in Target-Oriented Research

The quinoline scaffold is highly versatile and amenable to rational drug design. nih.gov Medicinal chemists employ strategies to modify the quinoline core to create compounds with optimized activity, selectivity, and pharmacokinetic profiles for specific biological targets. nih.govacs.orgmanchester.ac.uk

Design strategies often involve a modular approach, where different regions of the scaffold are systematically modified. nih.govnih.govacs.org For a molecule like 7-Benzyloxy-4-chloro-6-cyanoquinoline, the design process would consider:

The Quinoline Core: As the fundamental building block. nih.gov

Electron-Withdrawing Groups: The chloro and cyano groups can be varied to fine-tune the electronic properties and binding interactions. mdpi.commdpi.com

The Benzyloxy Group: This position can be explored by substituting the phenyl ring or altering the linker to optimize interactions within a target's binding pocket. lookchem.com

Such rational design approaches have been successfully used to develop quinoline-based fluorescent probes and antimalarial agents by modulating the scaffold's interaction with targets like heme or specific enzymes. nih.govmanchester.ac.uk

In Vitro Cellular Studies and Mechanistic Investigations

Based on the activities of related quinoline compounds, this compound is a candidate for investigation as an antiproliferative agent.

Antiproliferative Activity Assessment in Cancer Cell Lines

Numerous quinoline derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.govcabidigitallibrary.org For instance, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against leukemia, lymphoma, and carcinoma cell lines. nih.govnih.gov These compounds were found to effectively suppress cell cycle progression. nih.gov

While specific data for this compound is not available, the table below summarizes the antiproliferative activity of related 7-chloroquinoline (B30040) hybrids against various cancer cell lines, illustrating the potential of this class of compounds.

Data derived from studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids. nih.gov

Molecular Mechanism of Action in Cellular Systems (e.g., apoptosis induction, microtubule disruption)

The anticancer effects of many quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular machinery.

Apoptosis Induction: Certain 7-chloroquinoline hybrids have been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. nih.gov This is a common mechanism for anticancer agents, leading to the activation of caspases and subsequent cell death.

Microtubule Disruption: Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. nih.gov Compounds that disrupt microtubule dynamics are potent antimitotic agents used in cancer therapy. nih.gov They can be classified as microtubule-destabilizing agents (e.g., Vinca alkaloids) or microtubule-stabilizing agents (e.g., taxanes). nih.gov Both types of agents suppress the dynamic instability of microtubules in the mitotic spindle, leading to a block in mitosis at the metaphase-anaphase transition, which ultimately triggers apoptosis. nih.gov Given that various heterocyclic compounds exhibit anticancer activity through this mechanism, it represents a plausible mode of action for complex quinolines like this compound. Disruption of microtubules can also release pro-apoptotic proteins like Bim from the cytoskeleton, further promoting the apoptotic cascade. nih.gov

Future Research Directions in Quinoline Chemistry and Applications

Advancements in Green Chemistry and Sustainable Synthetic Routes for Quinoline (B57606) Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact and improve safety. Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation. Modern research focuses on developing more sustainable alternatives.

Key areas of advancement include:

Catalytic Systems: The use of transition-metal catalysts (e.g., palladium, copper, iron) and organocatalysts is enabling more efficient and selective reactions under milder conditions.

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents is a major focus.

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are being explored to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to quinoline chemistry is a burgeoning field. These computational tools can accelerate the design and discovery of novel quinoline derivatives with desired properties.

Applications of AI and ML in this area include:

Predictive Modeling: Algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual quinoline compounds.

De Novo Drug Design: Generative models can design novel quinoline structures with optimized properties for a specific biological target.

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes for new quinoline derivatives.

Exploration of Novel Reactivity and Functionalization Pathways for Substituted Quinolines

The development of new methods to functionalize the quinoline scaffold is crucial for creating diverse libraries of compounds for screening. Researchers are continuously exploring novel reactivity to introduce a wide range of chemical groups at various positions on the quinoline ring.

Recent trends focus on:

C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the quinoline core offer a more efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Photoredox Catalysis: Using light to drive chemical reactions allows for unique transformations under mild conditions that are often not achievable with traditional thermal methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of quinoline derivatives.

Development of Advanced Synthetic Methodologies for Diversification of Quinoline Scaffolds

The creation of diverse molecular structures based on the quinoline core is essential for exploring new chemical space and identifying compounds with novel functions. Advanced synthetic methodologies are key to achieving this diversification.

Areas of active research include:

Combinatorial Chemistry: High-throughput synthesis of large libraries of related quinoline compounds for rapid screening.

Diversity-Oriented Synthesis: Designing synthetic routes that can generate structurally diverse and complex quinoline-based molecules from simple starting materials.

Late-Stage Functionalization: Modifying complex quinoline-containing molecules at a late stage of the synthesis to quickly generate analogs for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.